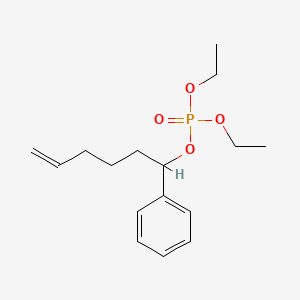
Diethyl 1-phenylhex-5-EN-1-YL phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 1-phenylhex-5-EN-1-YL phosphate: is an organic compound with the molecular formula C16H25O4P It is characterized by the presence of a phosphate group attached to a phenyl-substituted hexene chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-phenylhex-5-EN-1-YL phosphate typically involves the reaction of diethyl phosphorochloridate with 1-phenylhex-5-ene-1-ol. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5CH2CH2CH2CH2CH=CH2+(C2H5O)2PCl→(C2H5O)2P(O)CH2CH2CH2CH2CH=CH2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 1-phenylhex-5-EN-1-YL phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.
Substitution: The phenyl and hexene groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce diethyl 1-phenylhex-5-EN-1-YL phosphite.
Applications De Recherche Scientifique
Diethyl 1-phenylhex-5-EN-1-YL phosphate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphate metabolism.
Industry: It is used in the manufacture of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of diethyl 1-phenylhex-5-EN-1-YL phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the phenyl and hexene groups may interact with hydrophobic regions of proteins, affecting their function and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl phenyl phosphate: Lacks the hexene chain, making it less hydrophobic.
Diethyl 1-phenylhexyl phosphate: Saturated version of the compound, with different reactivity.
Diethyl 1-phenylhex-5-YN-1-YL phosphate: Contains a triple bond, leading to different chemical properties.
Uniqueness
Diethyl 1-phenylhex-5-EN-1-YL phosphate is unique due to the presence of both a phenyl group and an unsaturated hexene chain. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Propriétés
Numéro CAS |
138971-29-6 |
|---|---|
Formule moléculaire |
C16H25O4P |
Poids moléculaire |
312.34 g/mol |
Nom IUPAC |
diethyl 1-phenylhex-5-enyl phosphate |
InChI |
InChI=1S/C16H25O4P/c1-4-7-9-14-16(15-12-10-8-11-13-15)20-21(17,18-5-2)19-6-3/h4,8,10-13,16H,1,5-7,9,14H2,2-3H3 |
Clé InChI |
AIBOQNUVSJVVPW-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(OCC)OC(CCCC=C)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


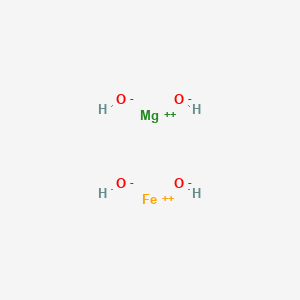
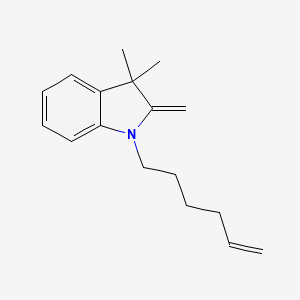


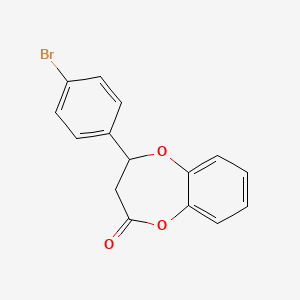
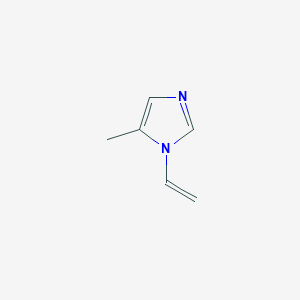
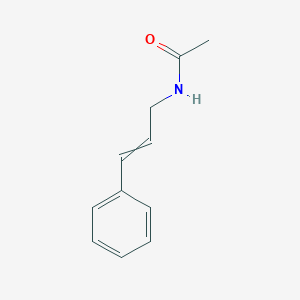
![1,5-Bis(2H-1,3-benzodioxol-5-yl)octahydropyrano[4,3-c]pyran-3,7-diol](/img/structure/B14287970.png)
![6-Methyl-4-[(2,3,5-trimethoxyphenyl)methyl]pyridine-3-carboxylic acid](/img/structure/B14287972.png)

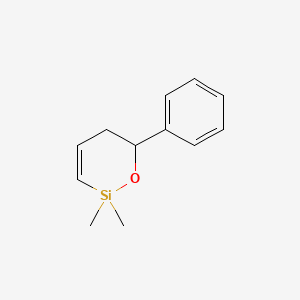
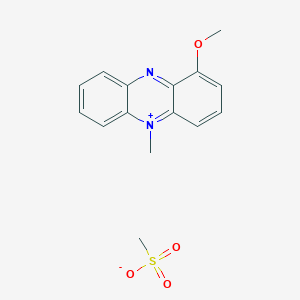
![3-(4-Methylphenyl)-1-phenyl[1]benzopyrano[4,3-b]pyrrol-4(1H)-one](/img/structure/B14287989.png)
![[(4R)-2,6-diamino-10,10-dihydroxy-9,9-disulfooxy-1,3a,4,8-tetrahydropyrrolo[1,2-c]purin-4-yl]methyl carbamate](/img/structure/B14287997.png)
